Glycobiarsol

Amebicidal activity In vitro dilution assay Organoarsenical comparative pharmacology

Glycobiarsol (trade name Milibis) is an organometallic antiprotozoal agent composed of a bismuth-arsenic coordination complex with the molecular formula C8H9AsBiNO6 and a molecular weight of 499.06 g/mol. It belongs to the ATC class P01AR03 (Arsenic compounds) and was historically employed as an amoebicidal and trichomonacidal agent in both human and veterinary medicine.

Molecular Formula C8H9AsBiNO6
Molecular Weight 499.06 g/mol
CAS No. 116-49-4
Cat. No. B1671908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycobiarsol
CAS116-49-4
SynonymsGlycobiarsol
Molecular FormulaC8H9AsBiNO6
Molecular Weight499.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O
InChIInChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+3;-2/p-1
InChIKeyUPCVPFKBUJAADX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glycobiarsol (CAS 116-49-4) Procurement Guide: Antiprotozoal Organoarsenical with Distinct Bimetallic Chemistry


Glycobiarsol (trade name Milibis) is an organometallic antiprotozoal agent composed of a bismuth-arsenic coordination complex with the molecular formula C8H9AsBiNO6 and a molecular weight of 499.06 g/mol [1]. It belongs to the ATC class P01AR03 (Arsenic compounds) and was historically employed as an amoebicidal and trichomonacidal agent in both human and veterinary medicine [2]. The compound exists as a yellowish to pink powder that decomposes upon heating, exhibits very slight solubility in water and alcohol, and is practically insoluble in ether, chloroform, and benzene [1].

Glycobiarsol Differentiation: Why Closely Related Arsenicals or Amebicides Cannot Be Interchanged


In-class substitution among organoarsenical amebicides is not scientifically valid due to substantial differences in potency, therapeutic index, and species-specific efficacy profiles. While carbarsone, acetarsone, and glycobiarsol share an organoarsenical scaffold, they exhibit markedly divergent in vitro activity (glycobiarsol at 1:30,000-1:35,000 vs. carbarsone showing slightly higher potency but narrower safety margin) [1]. Furthermore, clinical performance varies significantly: glycobiarsol demonstrates a 68% cure rate in chronic intestinal amebiasis compared to phenanthronedione at 73% and racemic dihydroemetine at 52% [2]. Even within the same therapeutic class, glycobiarsol is ineffective against Trichomonas vaginalis locally whereas acetarsol shows clinical efficacy [3]. These quantitative disparities preclude generic substitution and necessitate compound-specific procurement for research reproducibility or historical reference standard applications.

Glycobiarsol vs. Comparator Arsenicals: Quantified Differential Evidence for Scientific Selection


Glycobiarsol In Vitro Amoebicidal Potency Compared to Carbarsone and Chiniofon

Glycobiarsol (bismuthoxy p-N-glycolylarsanilate) exhibits amoebicidal activity in vitro at a dilution range of 1:30,000 to 1:35,000 when tested against Endamoeba histolytica in Hansen's egg infusion medium [1]. On a weight basis, the activity of glycobiarsol is greater than that of chiniofon or diiodo-oxyquinoline but is slightly less than the activity of carbarsone [1].

Amebicidal activity In vitro dilution assay Organoarsenical comparative pharmacology

Glycobiarsol Therapeutic Index Advantage Over Carbarsone in Hamster Model

In hamsters (C. auratus) naturally infected with Endamoeba criceti, glycobiarsol (Win 1011) demonstrated a significantly wider safety margin than carbarsone [1]. Glycobiarsol produced no evidence of toxicity when administered for five days at ten times the dose level required to clear all test animals. In contrast, carbarsone caused deaths when the dose level was only three times greater than that required to clear all test animals [1].

Therapeutic index In vivo toxicity Hamster E. criceti model

Glycobiarsol Clinical Cure Rate in Chronic Intestinal Amebiasis vs. Multiple Comparators

In a randomized, double-blind clinical trial of 46 patients with chronic intestinal amebiasis confirmed by Entamoeba histolytica in feces, bismuth glycolylarsanilate (glycobiarsol) achieved a cure rate of 68% [1]. Comparator cure rates in the same study included phenanthronedione (73%), chlorbethamide (67%), diiodohydroxyquinoleine (66%), oxytetracycline (61%), yodochlorhydroxyquinoleine (59%), chlorphenoxiamide (58%), racemic dihydroemetine (52%), demethylchlortetracycline (48%), and placebo (starch, 28%) [1].

Clinical efficacy Cure rate Double-blind trial

Glycobiarsol Ineffectiveness Against Trichomonas Vaginitis Locally vs. Acetarsol

In a clinical study of 215 cases of trichomonas vaginitis evaluating local treatment, Milibis (glycobiarsol) proved ineffective, whereas acetarsol demonstrated clinical efficacy as the standard remedy [1]. Aroxine (2-formamido-5-nitrothiazole) applied locally produced results comparable with, although possibly slightly inferior to, those obtained with acetarsol [1].

Trichomonacidal activity Vaginal infection Clinical comparison

Glycobiarsol Physicochemical Differentiation: Saturated Aqueous pH and Density

Glycobiarsol exhibits a saturated aqueous solution pH ranging from 2.8 to 3.5, and a density of 1.31 g/cm³ [1][2]. The compound is a yellowish to pink powder that decomposes upon heating, is very slightly soluble in water and alcohol, and is practically insoluble in ether, chloroform, and benzene [1].

Physicochemical properties Formulation Analytical reference

Glycobiarsol Procurement Scenarios: Evidence-Driven Research and Industrial Applications


Reference Standard for Historical Organoarsenical Amebicide Comparative Studies

Researchers conducting meta-analyses or reproducing historical amebiasis treatment studies require authentic glycobiarsol as a reference standard. The compound's established in vitro potency (1:30,000-1:35,000 dilution) and clinical cure rate (68%) provide benchmark values for calibrating modern assays against legacy data [1][2]. Procurement is indicated for laboratories validating historical findings or establishing reference collections of obsolete but scientifically significant antiprotozoal agents.

Negative Control for Trichomonas Vaginalis Screening Assays

Given glycobiarsol's documented ineffectiveness in local treatment of Trichomonas vaginalis vaginitis while acetarsol demonstrates clinical efficacy, glycobiarsol serves as a suitable negative control or comparator compound in screening assays for novel trichomonacidal agents [3]. This application leverages the compound's specific failure profile to validate assay discrimination between active and inactive test articles.

Analytical Reference Material for Organoarsenical Identification and Quantification

Analytical laboratories performing method development or quality control for organoarsenical compounds may procure glycobiarsol as a certified reference material. Its distinct physicochemical properties—pH 2.8-3.5 in saturated aqueous solution, density 1.31 g/cm³, and characteristic yellowish to pink powder appearance—facilitate identification and purity assessment via HPLC, UV-Vis spectroscopy, or elemental analysis [4].

Veterinary Parasitology Research on Trichuris vulpis Infection Models

Glycobiarsol has documented use for the control of Trichuris vulpis infection in dogs [5]. Veterinary researchers studying whipworm infections or evaluating novel anthelmintics may procure glycobiarsol as a positive control or comparator in canine parasitology studies, particularly where historical data using this compound provide a baseline for efficacy comparisons.

Technical Documentation Hub

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